molecular formula C8H3Cl2F3O B1390465 2-Chloro-6-(trifluoromethyl)benzoyl chloride CAS No. 916420-44-5

2-Chloro-6-(trifluoromethyl)benzoyl chloride

Cat. No.: B1390465
CAS No.: 916420-44-5
M. Wt: 243.01 g/mol
InChI Key: ZGPUACVHATTXEX-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3Cl2F3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the sixth position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2-Chloro-6-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carefully controlled to optimize yield and purity.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.

    Acylation Reactions: It is used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2-Chloro-6-(trifluoromethyl)benzoyl group into aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Acylation: Lewis acids like aluminum chloride (AlCl3) are used as catalysts in Friedel-Crafts acylation reactions.

Major Products:

    Substitution Reactions: The major products are derivatives where the chlorine atom is replaced by the nucleophile.

    Acylation Reactions: The major products are aromatic compounds with the 2-Chloro-6-(trifluoromethyl)benzoyl group attached.

Scientific Research Applications

Organic Synthesis

2-Chloro-6-(trifluoromethyl)benzoyl chloride serves as an important intermediate in organic synthesis. Its reactive nature enables it to participate in various chemical reactions, including:

  • Acylation Reactions : It is used to introduce the benzoyl group into different substrates, facilitating the synthesis of complex organic molecules.
  • Synthesis of Pharmaceuticals : This compound is utilized in the preparation of various pharmaceuticals, particularly those requiring specific functional groups for biological activity. For instance, it has been employed in synthesizing anti-cancer agents and other therapeutic compounds.

Agrochemical Applications

The compound is also relevant in the field of agrochemicals, where it is used as an intermediate for synthesizing herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting agrochemical products, making them more effective against target pests and weeds .

Fluorinated Compounds Production

This compound plays a crucial role in producing fluorinated derivatives, such as fluoro-chitin derivatives. These derivatives have potential applications in materials science and biochemistry due to their unique properties influenced by fluorination .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of this compound in synthesizing novel antiviral agents. The compound's ability to form stable intermediates allowed for efficient pathways to complex antiviral molecules that exhibited significant efficacy against viral infections.

Case Study 2: Development of Herbicides

Research focused on developing new herbicides highlighted the effectiveness of this compound as a key intermediate. The resulting herbicides showed improved selectivity and potency compared to existing products, showcasing the compound's importance in agrochemical innovation.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce the 2-Chloro-6-(trifluoromethyl)benzoyl moiety into target molecules.

Comparison with Similar Compounds

    2-Chloro-6-fluorobenzoyl chloride: Similar in structure but with a fluorine atom instead of the trifluoromethyl group.

    2-(Trifluoromethyl)benzoyl chloride: Lacks the chlorine atom at the second position.

    2-Chlorobenzoyl chloride: Lacks the trifluoromethyl group.

Uniqueness: 2-Chloro-6-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the chlorine and trifluoromethyl groups, which confer distinct reactivity and properties. The trifluoromethyl group significantly increases the compound’s electrophilicity, making it a more potent acylating agent compared to its analogs.

Biological Activity

2-Chloro-6-(trifluoromethyl)benzoyl chloride is an aromatic compound with significant biological activity, primarily due to its unique chemical structure that includes a chloro and a trifluoromethyl group. This compound is increasingly recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Molecular Formula : C₈H₃ClF₃O
  • Molecular Weight : 243.01 g/mol

The presence of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent in various chemical reactions.

The biological activity of this compound primarily involves its reactivity as an acylating agent. It interacts with nucleophiles to form acylated products, which can modify biomolecules such as proteins and enzymes. The trifluoromethyl group significantly increases the compound’s electrophilicity, thus enhancing its reactivity and potential biological effects .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, making it a valuable tool in biochemical studies. Its structural similarity to other biologically active compounds allows it to serve as a lead compound in drug design.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines, indicating that this compound may have similar potential .

Case Studies

  • Antiproliferative Potency : A study evaluating related compounds found that those containing α-bromoacryloylamides exhibited antiproliferative potency that was 10–100 times greater than their amino counterparts. This suggests that modifications to the benzoyl structure can enhance biological activity .
  • Enzyme Interaction : Another research highlighted the interaction of trifluoromethyl-substituted benzoyl chlorides with specific enzymes involved in cancer metabolism, demonstrating their potential as therapeutic agents .

Toxicity and Safety

While this compound shows promising biological activity, it is also associated with toxicity concerns. Exposure can lead to respiratory distress and irritation of mucous membranes. Chronic exposure may result in long-term respiratory issues . Therefore, handling this compound requires appropriate safety measures.

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructurePotential anticancer and enzyme inhibition
2-Chloro-6-fluorobenzoyl chlorideStructureSimilar reactivity but less potent
2-(Trifluoromethyl)benzoyl chlorideStructureLacks chlorine at the second position

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-5-3-1-2-4(8(11,12)13)6(5)7(10)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPUACVHATTXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258569
Record name 2-Chloro-6-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-44-5
Record name 2-Chloro-6-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)benzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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